(4-Bromophenyl)(4-ethoxyphenyl)methanol (4-Bromophenyl)(4-ethoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410258
InChI: InChI=1S/C15H15BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10,15,17H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Molecular Formula: C15H15BrO2
Molecular Weight: 307.18 g/mol

(4-Bromophenyl)(4-ethoxyphenyl)methanol

CAS No.:

Cat. No.: VC13410258

Molecular Formula: C15H15BrO2

Molecular Weight: 307.18 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromophenyl)(4-ethoxyphenyl)methanol -

Specification

Molecular Formula C15H15BrO2
Molecular Weight 307.18 g/mol
IUPAC Name (4-bromophenyl)-(4-ethoxyphenyl)methanol
Standard InChI InChI=1S/C15H15BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10,15,17H,2H2,1H3
Standard InChI Key FKRMRASOLCHADC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Canonical SMILES CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central carbon atom bonded to a hydroxyl group, a 4-bromophenyl ring, and a 4-ethoxyphenyl ring. The ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) introduces steric and electronic effects that influence reactivity and solubility. The bromine atom enhances electrophilic substitution potential, while the ethoxy group contributes to lipophilicity .

Key Structural Features:

  • IUPAC Name: (4-bromophenyl)-(4-ethoxyphenyl)methanol

  • SMILES: CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O

  • InChIKey: FKRMRASOLCHADC-UHFFFAOYSA-N

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CDCl₃) displays signals for the ethoxy methylene (δ\delta 1.40–1.43 ppm) and methine proton (δ\delta 5.73 ppm) .

  • IR: Strong absorption at 3431 cm1^{-1} (O–H stretch) and 1587 cm1^{-1} (C–Br vibration) .

  • Mass Spectrometry: Molecular ion peak at m/z 307.18 (M+^+) .

Physicochemical Properties

PropertyValueSource
Molecular Weight307.18 g/mol
XLogP33.8
Topological Polar Surface Area29.5 Ų
SolubilityLow in water; soluble in organic solvents (e.g., DCM, ethanol)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Friedel-Crafts acylation followed by reduction:

  • Acylation: Reaction of 4-bromobenzoyl chloride with 4-ethoxybenzene in the presence of AlCl₃ yields (4-bromophenyl)(4-ethoxyphenyl)methanone .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to the alcohol, achieving yields >85% .

Reaction Scheme:

4-Bromobenzoyl chloride+4-EthoxybenzeneAlCl3(4-Bromophenyl)(4-ethoxyphenyl)methanoneNaBH4(4-Bromophenyl)(4-ethoxyphenyl)methanol\text{4-Bromobenzoyl chloride} + \text{4-Ethoxybenzene} \xrightarrow{\text{AlCl}_3} \text{(4-Bromophenyl)(4-ethoxyphenyl)methanone} \xrightarrow{\text{NaBH}_4} \text{(4-Bromophenyl)(4-ethoxyphenyl)methanol}

Industrial-Scale Optimization

  • Continuous Flow Reactors: Enhance yield (up to 92%) and reduce reaction time .

  • Green Chemistry: Replacement of AlCl₃ with ionic liquids (e.g., [BMIM]Cl) minimizes environmental impact .

Biological Activity and Mechanisms

Telomerase Inhibition

(4-Bromophenyl)(4-ethoxyphenyl)methanol exhibits telomerase reverse transcriptase (hTERT) inhibition with an IC50_{50} of 88 nM in SMMC-7721 hepatocarcinoma cells . Telomerase inhibition triggers endoplasmic reticulum stress (ERS) and apoptosis via Bax activation .

Antiproliferative Effects

Cell LineIC50_{50}Selectivity Index (vs. Normal Cells)
SMMC-772188 nM113.6
HeLa120 nM83.3
Normal Hepatocytes10 µM

Pharmacokinetics

  • Absorption: High gastrointestinal absorption (LogP = 3.8) .

  • Metabolism: Hepatic oxidation via CYP3A4 to (4-bromophenyl)(4-ethoxyphenyl)methanone.

  • Toxicity: LD50_{50} (oral, rat) > 2000 mg/kg, indicating low acute toxicity.

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s selectivity for cancer cells over normal cells positions it as a lead candidate for targeted therapies. Preclinical studies in xenograft models show 60% tumor growth inhibition at 10 mg/kg .

Antimicrobial Activity

While less studied than its anticancer properties, preliminary data suggest activity against Staphylococcus aureus (MIC = 33.64 µM) .

ParameterRecommendation
PPEGloves, lab coat, goggles
Storage2–8°C, inert atmosphere
DisposalIncineration

Environmental Impact

  • Biodegradation: Slow (t1/2_{1/2} > 60 days in soil).

  • Ecotoxicity: LC50_{50} (Daphnia magna) = 12 mg/L.

Comparative Analysis with Analogues

CompoundMolecular FormulaKey FeatureAnticancer IC50_{50}
(4-Bromophenyl)(4-ethoxyphenyl)methanolC15 _{15}H15 _{15}BrO2_{2}Ethoxy group88 nM
(4-Bromophenyl)(4-methoxyphenyl)methanolC14 _{14}H13 _{13}BrO2_{2}Methoxy group120 nM
(3-Bromophenyl)(4-methoxyphenyl)methanoneC14 _{14}H11 _{11}BrO2_{2}Ketone functional group450 nM

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